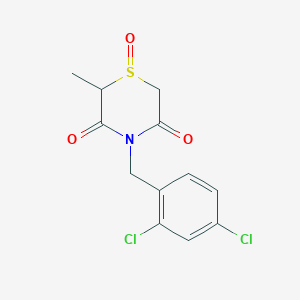
4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .
Synthesis Analysis
A method for synthesizing the 2,4-dichlorobenzoyl chloride, which could be a precursor to the compound you’re asking about, involves catalyzing the 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .
Physical and Chemical Properties Analysis
The safety data sheet for 2,4-Dichlorobenzyl chloride indicates that it is likely to be mobile in the environment due to its water solubility .
Wissenschaftliche Forschungsanwendungen
HCV NS5B Polymerase Inhibitors
Research by Ellis et al. (2008) introduced a novel class of inhibitors for HCV NS5B polymerase, demonstrating significant inhibitory activities in biochemical and replicon assays. These inhibitors, including compound 3a, showed potent activity and stability, highlighting their potential in therapeutic applications against HCV (Ellis et al., 2008).
Novel Tricyclic Compounds
Li et al. (2007) explored the development of novel tricyclic compounds based on 4H-benzo[1,4]thiazin-3-one, incorporating two privileged structures into one skeleton. This research demonstrates the potential for these compounds in creating diverse molecular architectures with possible applications in drug discovery (Li et al., 2007).
Chemistry of Thiazinanes
A study by Hassan et al. (2020) provided a comprehensive review of the chemistry of substituted thiazinanes and their derivatives, highlighting their importance in the treatment of various diseases. This review focused on synthetic approaches and the chemical reactivity of thiazinane derivatives, suggesting their broad applicability in medicinal chemistry (Hassan et al., 2020).
Synthesis of Shermilamine Alkaloids
Research by Townsend and Jackson (2003) described the synthesis of 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione, a core component of the shermilamine alkaloids. This work contributes to the synthesis of complex natural products and has implications for the development of novel pharmaceuticals (Townsend & Jackson, 2003).
Antimicrobial Activity of Thiazino-Oxazine Derivatives
Piste (2018) conducted research on the synthesis and antimicrobial activities of thiazino-oxazine derivatives, demonstrating their effectiveness against various bacterial and fungal strains. This study provides insight into the potential use of these compounds as antimicrobial agents (Piste, 2018).
Wirkmechanismus
Target of Action
The primary target of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is the sodium channel protein . This protein plays a crucial role in the generation and conduction of action potentials, which are the electrical signals that underlie the functioning of nerves, muscles, and other excitable cells.
Mode of Action
The compound interacts with its target, the sodium channel protein, by acting as an antagonist . This means it binds to the protein and inhibits its function. The local anesthetic action of the compound is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
The compound’s interaction with the sodium channel protein affects the neuronal signaling pathways . By blocking the sodium channels, it inhibits the generation and conduction of action potentials. This leads to a decrease in neuronal signaling, which can result in analgesic effects, particularly in the context of sore throat relief .
Pharmacokinetics
It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat . This suggests that the compound has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for oral administration.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of action potentials in neurons, leading to a decrease in neuronal signaling. This can result in the relief of symptoms such as pain and discomfort associated with conditions like sore throat .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s activity. A low-pH throat lozenge containing the compound has been found to deactivate certain viruses . Additionally, the compound maintains antimicrobial activity for 5 to 10 minutes after brushing , suggesting that its activity can be influenced by the presence of other substances in the environment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that 2,4-Dichlorobenzyl alcohol, a related compound, is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Molecular Mechanism
The molecular mechanism of action of 4-(2,4-Dichlorobenzyl)-2-methyl-1lambda~4~,4-thiazinane-1,3,5-trione is not well defined. It is suggested that the local anesthetic action of dichlorobenzyl alcohol, a related compound, is due to a reduced sodium channel blockade .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of this compound in animal models .
Eigenschaften
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-2-methyl-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3S/c1-7-12(17)15(11(16)6-19(7)18)5-8-2-3-9(13)4-10(8)14/h2-4,7H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXWNHSHPQFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
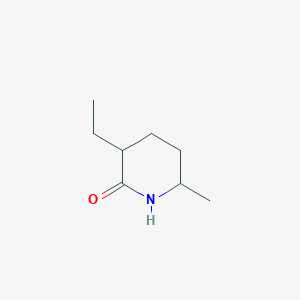
![4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2536941.png)
![2-[4-(3-ethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2536942.png)
![Methyl 3-[2-[[(E)-3-(2-chloropyridin-4-yl)prop-2-enoyl]amino]propan-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2536944.png)
![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B2536947.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2536948.png)
![N-[(4-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2536951.png)
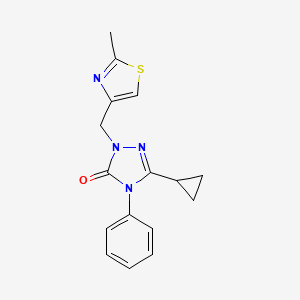
![7-Bromo-4-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2536955.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2536956.png)

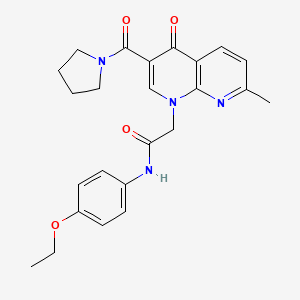
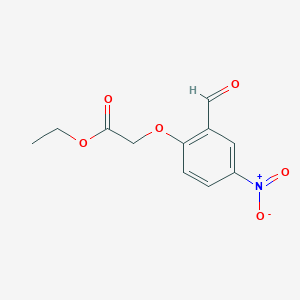
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2536963.png)
